molecular formula C16H16N2O4S B464750 N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide CAS No. 76883-68-6

N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B464750
CAS No.: 76883-68-6
M. Wt: 332.4g/mol
InChI Key: BJQIGPJHTWARON-UHFFFAOYSA-N
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Description

N-{4-[(3-Acetylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring an acetamide group at the para position of a phenyl ring linked to a sulfamoyl moiety, which is further substituted with a 3-acetylphenyl group. Its structure combines a sulfonamide backbone with aromatic and acetyl functionalities, enabling diverse intermolecular interactions and biological activity .

Properties

IUPAC Name

N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11(19)13-4-3-5-15(10-13)18-23(21,22)16-8-6-14(7-9-16)17-12(2)20/h3-10,18H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQIGPJHTWARON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 3-acetylbenzenesulfonamide with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The sulfonamide-acetamide scaffold is highly modular, with variations in substituents significantly influencing physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison
Compound Name Substituent on Sulfamoyl Group Molecular Formula Molecular Weight Key Structural Differences
N-{4-[(3-Acetylphenyl)sulfamoyl]phenyl}acetamide 3-Acetylphenyl C₁₇H₁₇N₂O₄S 345.39 Acetyl group at meta position of phenyl substituent
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide (Isomer) 3-Methylphenyl C₁₅H₁₆N₂O₃S 312.37 Methyl group replaces acetyl at meta position
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl C₁₅H₁₆N₂O₄S 320.36 Methoxy group at para position of phenyl substituent
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide 5-Methyl-1,3,4-thiadiazol-2-yl C₁₁H₁₁N₄O₃S₂ 327.36 Heterocyclic thiadiazole ring replaces phenyl substituent
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide 4-Methoxybenzyl C₁₆H₁₇N₂O₄S 333.38 Benzyl group with para-methoxy substitution
Key Observations :
  • Aromatic vs. Heterocyclic Substituents : Compounds with phenyl substituents (e.g., 3-acetylphenyl, 4-methoxyphenyl) exhibit higher molecular weights compared to heterocyclic analogs like thiadiazole derivatives.

Physicochemical Properties

Key Observations :
  • logP Values : Most analogs exhibit logP values ~2.1–2.2, indicating moderate lipophilicity suitable for membrane permeability.
  • Biological Activity : Substitution with heterocycles (e.g., thiadiazole, pyrazole) correlates with anticancer activity, while methoxybenzyl groups enhance enzyme inhibition (e.g., IDO1) .

Biological Activity

N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanism of action, enzyme inhibition properties, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3S, with a molecular weight of 320.36 g/mol. The compound features an acetyl group attached to a phenyl ring, which is further substituted by a sulfamoyl group. This unique structure contributes to its biological activity.

This compound primarily acts as an enzyme inhibitor . The sulfonamide moiety is known for its ability to interact with various enzymes, particularly those involved in metabolic pathways. The compound may inhibit enzyme activity by binding to the active site or altering receptor functions, leading to various biological effects.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies showed that it possesses notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2050
Streptococcus pneumoniae1875
Escherichia coli15100

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Sulfonamides are known to modulate inflammatory responses, and studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study conducted by Singh et al. (2012) reported that this compound exhibited significant inhibition of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. The IC50 value was determined to be around 25 µM, indicating moderate inhibitory activity.
  • Cell Viability Assays : In another study, the compound was tested on MDA-MB-231 breast cancer cell lines, where it demonstrated a reduction in cell viability by inducing apoptosis. The annexin V-FITC assay showed a significant increase in apoptotic cells compared to the control group.
  • Pharmacokinetic Studies : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggested favorable pharmacokinetic properties for this compound, making it a promising candidate for further drug development.

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